金丝桃酚

描述

Chrysothol Description

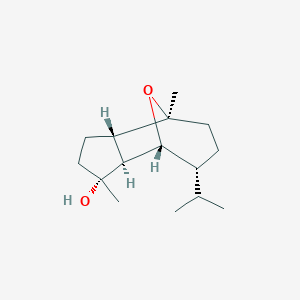

Chrysothol is a compound identified from the aerial parts of Chrysothamnus viscidiflorus var. viscidiflorus. It is one of the three new compounds discovered alongside seven known compounds during a phytochemical investigation. The structure of chrysothol was determined through extensive NMR studies and X-ray analysis. Chrysothol, along with other compounds, exhibited anti-cancer activity against human breast cancer cells, highlighting its potential therapeutic applications .

Synthesis Analysis

The synthesis of chrysothol itself is not detailed in the provided papers. However, there are descriptions of synthetic methods for related compounds. For instance, a short synthesis of unsubstituted chrysene is described, which provides a source for further functionalization. This chrysene was used to prepare tetrasubstituted derivatives through various coupling reactions, demonstrating the potential for synthetic modification of chrysene-related compounds . Additionally, novel chrysin derivatives were synthesized using N-phenylchloroacetamides, and a new method was developed for the preparation of 7-aminochrysin derivatives via the Smiles rearrangement .

Molecular Structure Analysis

Chrysothol's molecular structure was elucidated using NMR techniques such as DEPT, COSY, NOE, HMQC, HMBC, and confirmed by X-ray analysis. The structure of chrysene, a related compound, was determined to crystallize in the monoclinic system with specific crystallographic parameters, providing insights into the molecular arrangement . The molecular structure of chrysin, another related compound, is characterized by its flavonoid structure with structural diversity arising in ring-A and absence of oxygenation in B and C ring, which contributes to its biological activities .

Chemical Reactions Analysis

The chemical reactions involving chrysothol are not explicitly mentioned in the provided papers. However, the structural revision of two previously reported compounds based on chemical reaction suggests that chrysothol and its derivatives can undergo chemical transformations that may alter their biological activity . In the context of related compounds, the synthesis of tetrasubstituted chrysenes involved bromination and palladium-catalyzed cross-coupling reactions, indicating the reactivity of the chrysene core .

Physical and Chemical Properties Analysis

The physical and chemical properties of chrysothol are not directly reported. However, the properties of chrysin, a structurally related flavonoid, include anti-cancer, anti-inflammatory, and antioxidant activities, which are attributed to its flavonoid structure . The physical properties of chrysene, another related compound, include its crystallization parameters and measured density, which provide a basis for understanding its solid-state characteristics . The photophysical properties of chrysene derivatives, such as their blue fluorescent emission and high quantum yields, are influenced by the substitution pattern on the chrysene core .

科学研究应用

植物化学性质和抗癌活性

一项对粘紫金菊的研究揭示了包括金丝桃酚在内的新化合物的分离,这些化合物对人乳腺癌细胞表现出抗癌活性。这是通过广泛的 NMR 研究和 X 射线分析确定的 (Ahmed 等人,2006)。

治疗应用

与金丝桃酚密切相关的类黄酮金丝桃素已被证明具有一系列治疗特性,包括抗炎、抗氧化和有效的抗肿瘤作用。其在纳米技术中的应用也得到了探索,特别是在靶向乳腺癌、甲状腺癌和子宫结肠癌方面 (Kultz、Rozisca 和 Camargo,2019)。

癌症治疗中的机制观点

金丝桃素的多种生物活性,特别是其抗癌活性,已通过各种体外和体内模型得到强调。它诱导细胞凋亡并抑制癌细胞中细胞周期和血管生成的能力,而不会影响正常细胞,使其成为癌症治疗的候选药物 (Kasala 等人,2015)。

药理和治疗特性

金丝桃素广泛的生物活性和药理作用,包括其在治疗各种代谢紊乱中的作用,已得到强调。其结构多样性有助于其抗氧化和预防疾病的能力 (Naz 等人,2019)。

脊髓损伤中的神经保护功效

一项评估金丝桃素在脊髓损伤大鼠模型中神经保护功效的研究强调了其通过调节内源性生物标记和神经元凋亡来改善运动和感觉功能的潜力 (Kandhare 等人,2014)。

抗炎和抗癌作用

与金丝桃酚相关的成分大黄素表现出抗炎、抗癌和抗抑郁作用,提供神经保护。它参与调节信号通路表明具有广泛的治疗应用 (Su 等人,2020)。

安全和危害

Chrysothol should be handled with care. It is recommended to avoid dust formation and breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of contact with eyes or skin, rinse with pure water for at least 15 minutes and consult a doctor .

作用机制

Target of Action

Chrysothol, a compound isolated from the aerial part of Chrysothamnus viscidiflorus var., has been found to exhibit anticancer activity . Although the specific molecular targets of Chrysothol are not yet fully elucidated, it has been shown to have strong antimicrobial activities against enterobacteria E. coli and S. enteritidis . It also shows anti-cancer activity against human breast cancer cells .

Mode of Action

It is known that the interaction of a drug with its target can be complex and multifaceted . For instance, a drug may bind to its target, altering its function and leading to changes in cellular processes. This interaction can result in the inhibition or activation of the target, leading to a therapeutic effect .

Biochemical Pathways

It is known that many drugs exert their effects by influencing various biochemical pathways . These pathways play crucial roles in maintaining cellular homeostasis and repairing stress-induced damage

Pharmacokinetics

These properties play a crucial role in the bioavailability and efficacy of a drug

Result of Action

It is known that the action of a drug at the molecular and cellular level can lead to changes in cellular processes and functions

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a drug

属性

IUPAC Name |

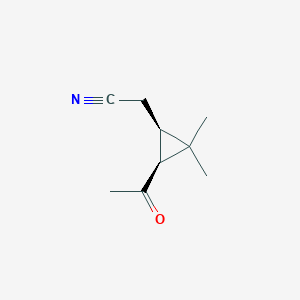

(1R,2S,3R,6S,7S,10R)-3,7-dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)10-5-8-15(4)11-6-7-14(3,16)12(11)13(10)17-15/h9-13,16H,5-8H2,1-4H3/t10-,11+,12+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWNHOBTYNZGAR-FSKVPOERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CCC(C3C1O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@H]3CC[C@@]([C@@H]3[C@@H]1O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of chrysothol?

A1: Chrysothol has been isolated from various plant sources. It was identified in Teucrium persicum Boiss [] and Alismatis Rhizoma [], the dried rhizome of Alisma orientale. Additionally, it was found in the Ecuadorian species Lepechinia mutica (Benth.) Epling [].

Q2: What is the known biological activity of chrysothol?

A2: While specific mechanisms of action remain to be elucidated, research suggests potential anti-inflammatory activity associated with chrysothol. In a study on compounds from Alismatis Rhizoma, chrysothol, along with other isolated guaiane-type sesquiterpenoids, was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells []. This inhibition of NO production suggests potential anti-inflammatory properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)

![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)

![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)